molecular formula C14H17N3O3S B6007709 cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate

cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate

Cat. No.: B6007709
M. Wt: 307.37 g/mol
InChI Key: WUUSWTVXSNRGGA-UHFFFAOYSA-N
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Description

Cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a cyano group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactions. One common method involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization, oxidation, and sulfanylation, to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl [(5-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate
  • Cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propionate

Uniqueness

Cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cyclopentyl 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-11-10(7-15)13(19)17-14(16-11)21-8-12(18)20-9-5-3-4-6-9/h9H,2-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUSWTVXSNRGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)OC2CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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